Molecular structure and properties of 3-Chloro-4-oxo-3,4-dihydroquinoline-6-carbonitrile
Molecular structure and properties of 3-Chloro-4-oxo-3,4-dihydroquinoline-6-carbonitrile
An In-Depth Technical Guide on the Molecular Structure and Properties of 3-Chloro-4-oxo-3,4-dihydroquinoline-6-carbonitrile
Executive Summary: The 4-quinolone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] This guide provides a comprehensive technical overview of a specific derivative, 3-Chloro-4-oxo-3,4-dihydroquinoline-6-carbonitrile. While this molecule is not extensively documented in public literature, its molecular architecture allows for a robust predictive analysis of its chemical properties, reactivity, and potential applications. By leveraging established chemical principles and data from structurally analogous compounds, this document serves as a foundational resource for researchers, scientists, and drug development professionals. We will explore its structural intricacies, propose a viable synthetic pathway, detail protocols for its characterization, and discuss its potential as a pharmacophore or synthetic intermediate.
Part 1: Molecular Structure and Physicochemical Properties
The properties of 3-Chloro-4-oxo-3,4-dihydroquinoline-6-carbonitrile are dictated by the interplay of its bicyclic core and the specific electronic effects of its substituents.
The 4-Quinolone Core: A Versatile Scaffold
The 4-quinolone nucleus is a bicyclic aromatic heterocycle consisting of a benzene ring fused to a 4-pyridone ring.[1] This planar, rigid structure is fundamental to its diverse biological activities, which include antibacterial, antimalarial, anticancer, and antiviral properties.[2][3] The nitrogen atom and the C4-carbonyl group are key features, often involved in binding interactions with biological targets like DNA gyrase.[4]
Analysis of Key Substituents
Chemical modifications at various positions on the quinolone ring are known to significantly alter the physical, chemical, and pharmacological properties of the resulting molecules.[1]
-
C3-Chloro Group: The chlorine atom at the C3 position is a vinylic chloride. Its strong inductive electron-withdrawing effect influences the electron density of the pyridone ring. Unlike a more reactive C4-chloro substituent, the C3-chloro group is less susceptible to standard nucleophilic aromatic substitution but is an ideal handle for transition-metal-catalyzed cross-coupling reactions, enabling further molecular diversification.
-
C4-Oxo Group: This carbonyl group is a key hydrogen bond acceptor and is integral to the tautomeric equilibrium of the system. It contributes to the planarity and polarity of the molecule.
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C6-Carbonitrile Group: The nitrile (-C≡N) group is a potent electron-withdrawing group via both induction and resonance. Its presence on the benzenoid ring significantly modulates the electronic properties of the entire scaffold. It can also serve as a bioisostere for a carboxylic acid or as a reactive handle for chemical transformations into other functional groups (e.g., amides, tetrazoles).
Tautomerism: The 4-Quinolone ⇌ 4-Hydroxyquinoline Equilibrium
A critical feature of the 4-quinolone ring system is its existence in a tautomeric equilibrium with its 4-hydroxyquinoline form.[1] While the keto (4-oxo) form generally predominates in most solvents, the presence and nature of substituents, as well as the solvent environment, can influence this equilibrium. This is a crucial consideration for reaction chemistry, spectroscopic analysis, and biological interactions.
Caption: Keto-enol tautomerism of the 4-quinolone core.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties for the target molecule. These values are computationally derived and serve as a valuable guide for experimental design, such as selecting appropriate solvent systems for reactions and chromatography.
| Property | Predicted Value | Rationale / Significance |
| Molecular Formula | C₁₀H₅ClN₂O | - |
| Molecular Weight | 204.62 g/mol | Essential for calculating molar quantities for synthesis and analysis. |
| XlogP | ~2.1 | Indicates moderate lipophilicity, suggesting good potential for membrane permeability.[5] |
| Hydrogen Bond Donors | 1 | The N-H group in the pyridone ring. |
| Hydrogen Bond Acceptors | 3 | The C4-carbonyl oxygen, the nitrile nitrogen, and the ring nitrogen. |
| Polar Surface Area | 70.92 Ų | Influences solubility, permeability, and interactions with biological targets. |
Part 2: Proposed Synthesis and Reaction Chemistry
While a specific synthesis for this molecule is not published, a robust and logical pathway can be designed based on well-established methodologies for 4-quinolone synthesis, such as the Gould-Jacobs reaction.[3][6]
Retrosynthetic Analysis and Proposed Pathway
The synthesis logically begins with a commercially available, appropriately substituted aniline. The key steps involve the formation of an anilinoacrylate intermediate followed by a high-temperature thermal cyclization.
Caption: Proposed synthetic workflow for the target molecule.
Detailed Synthetic Protocol
This protocol is a predictive methodology. Optimization of reaction times, temperatures, and purification methods would be required in a laboratory setting.
Step 1: Synthesis of Ethyl 2-((4-cyanophenyl)amino)acrylate
-
Rationale: This initial step forms the key intermediate by reacting the aniline with an ethoxymethylenemalonate derivative. This is a classic condensation reaction that sets the stage for cyclization.
-
Procedure:
-
To a round-bottomed flask, add 4-aminobenzonitrile (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).
-
Heat the mixture at 110-120 °C for 2 hours, allowing the ethanol byproduct to distill off.
-
Cool the reaction mixture. The resulting crude product is often a solid or viscous oil and can be used in the next step without further purification.
-
Step 2: Thermal Cyclization to Ethyl 4-hydroxy-6-cyanoquinoline-3-carboxylate
-
Rationale: High-temperature cyclization is a common and effective method for forming the quinolone ring. A high-boiling solvent like Dowtherm A is used to achieve the necessary temperatures for the intramolecular Friedel-Crafts-type reaction.[7]
-
Procedure:
-
In a separate flask equipped with a condenser, heat Dowtherm A (or diphenyl ether) to ~250 °C.
-
Add the crude product from Step 1 dropwise to the hot solvent.
-
Maintain the temperature for 30-60 minutes. The product will often precipitate from the hot solution.
-
Cool the mixture, and dilute with a non-polar solvent like hexane to fully precipitate the product.
-
Filter the solid, wash thoroughly with hexane, and dry.
-
Step 3: Hydrolysis and Decarboxylation
-
Rationale: This step removes the ester group at the C3 position. It is a standard saponification followed by decarboxylation of the resulting carboxylic acid.
-
Procedure:
-
Suspend the product from Step 2 in a 10% aqueous sodium hydroxide solution and reflux until the solid dissolves completely (2-4 hours).
-
Cool the solution and acidify with concentrated HCl to pH ~2 to precipitate the carboxylic acid.
-
Filter the resulting solid, wash with water, and dry.
-
The crude 4-hydroxy-6-cyanoquinoline-3-carboxylic acid is then heated in Dowtherm A at ~250 °C until effervescence ceases, indicating completion of decarboxylation.
-
Cool, precipitate with hexane, filter, and wash to yield 4-oxo-3,4-dihydroquinoline-6-carbonitrile.
-
Step 4: Chlorination at C3
-
Rationale: Direct chlorination of the C3 position of a 4-quinolone is the final step. Reagents like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂) can be used.
-
Procedure:
-
Suspend the product from Step 3 in phosphorus oxychloride (POCl₃) (5-10 eq).
-
Heat the mixture to reflux for 2-4 hours. The reaction should become a clear solution.
-
Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a base (e.g., sodium carbonate or ammonia solution) until a precipitate forms.
-
Filter the solid product, wash with copious amounts of water, and dry.
-
Recrystallize from a suitable solvent (e.g., ethanol/water or acetonitrile) to obtain pure 3-Chloro-4-oxo-3,4-dihydroquinoline-6-carbonitrile.
-
Part 3: Spectroscopic and Analytical Characterization
A rigorous analytical workflow is essential to confirm the identity, purity, and structure of the synthesized compound.
Caption: Workflow for analytical characterization.
Expected Spectroscopic Signatures
| Technique | Functional Group / Protons | Expected Signal / Wavenumber |
| ¹H NMR | Aromatic Protons (H5, H7, H8) | δ 7.5 - 8.5 ppm |
| C2-H | δ ~8.8 - 9.2 ppm (deshielded singlet) | |
| N1-H | δ > 12 ppm (broad singlet, exchangeable with D₂O) | |
| ¹³C NMR | C≡N (Nitrile) | δ ~118 ppm |
| C=O (Ketone) | δ ~175 ppm | |
| Aromatic Carbons | δ 120 - 150 ppm | |
| FT-IR | N-H Stretch | 3200 - 3400 cm⁻¹ (broad) |
| C≡N Stretch | 2220 - 2240 cm⁻¹ (sharp, medium intensity) | |
| C=O Stretch | 1640 - 1660 cm⁻¹ (strong) | |
| C-Cl Stretch | 700 - 850 cm⁻¹ | |
| HRMS (ESI+) | [M+H]⁺ | Calculated m/z: 205.0163 |
Protocol: Spectroscopic Analysis
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆) for NMR analysis. For UV-Vis and fluorescence, prepare a 1 mM stock solution in spectroscopic grade ethanol or acetonitrile, then dilute to the micromolar range (1-10 µM).[8]
-
Instrumentation & Measurement:
-
NMR: Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.
-
UV-Vis: Use a dual-beam spectrophotometer to scan from 200-600 nm. The concentration should yield an absorbance maximum between 0.1 and 1.0.[8]
-
Fluorescence: Use a spectrofluorometer. Excite the sample at its absorption maximum (λmax) and record the emission spectrum.
-
-
Data Interpretation: Compare the acquired spectra with the expected signatures (Table 2). The combination of NMR, IR, and high-resolution mass spectrometry should provide unambiguous structural confirmation.
Protocol: HPLC Purity Assessment
-
Rationale: High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of a final compound. A reverse-phase method is typically suitable for molecules of this polarity.
-
Method:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 330 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: The purity is calculated from the peak area percentage of the main product peak in the chromatogram. For use in biological assays, a purity of >95% is typically required.
Part 4: Potential Applications in Drug Discovery
The 4-Quinolone as a Bioactive Pharmacophore
The 4-quinolone core is the basis for the highly successful quinolone class of antibiotics, which target bacterial DNA gyrase and topoisomerase IV.[4][9] Beyond this, derivatives have shown promise as anticancer agents (by targeting topoisomerases in cancer cells), antimalarials (e.g., chloroquine, although a 4-aminoquinoline), and antiviral agents.[1][10] The specific combination of substituents on 3-Chloro-4-oxo-3,4-dihydroquinoline-6-carbonitrile makes it an intriguing candidate for screening in these therapeutic areas.
Structure-Activity Relationship (SAR) Insights
-
C6-substituent: The presence of a cyano group at C6 is significant. In the related fluoroquinolone antibiotics, a C6-fluoro group is crucial for potent antibacterial activity.[4] The electron-withdrawing nitrile group at this position could similarly enhance binding to target enzymes.
-
C3-substituent: While many quinolone drugs are unsubstituted at C3, the introduction of a group here can modulate activity and selectivity. The chloro group provides a vector for further chemical modification via cross-coupling, allowing for the creation of a library of C3-arylated or C3-alkylated derivatives to explore SAR.
Utility as a Synthetic Intermediate
Given its array of functional groups, this molecule is a valuable building block for more complex structures. The C3-chloro group can be functionalized, the nitrile can be hydrolyzed or converted to a tetrazole, and the N-H can be alkylated or arylated. This multi-faceted reactivity makes it an attractive starting point for combinatorial chemistry and library synthesis efforts in a drug discovery program.[11]
Part 5: Safety and Handling
-
Hazard Identification: Based on analogous structures (e.g., chloro- and cyano-substituted aromatics), this compound should be handled as potentially harmful. It may be an irritant to the skin, eyes, and respiratory tract.[12][13]
-
Personal Protective Equipment (PPE): Always handle this compound in a certified chemical fume hood. Wear standard PPE, including a lab coat, safety glasses, and nitrile gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use appropriate tools (spatulas) for transfer.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.
References
- Quinolones (oxo-quinolines) are a versatile sub-group within the quinoline family with potential applications in major fields, namely in medicine. (Source: Vertex AI Search)
- The photophysical and spectroscopic properties of novel 2(1H)-quinolone derivatives were determined based on recorded absorption and emission spectra. (Source: MDPI)
- Quinolone antibiotics constitute a large group of broad-spectrum bacteriocidals that share a bicyclic core structure related to the substance 4-quinolone. (Source: Wikipedia)
- 4-Quinolone and its analogs are heterocyclic classes of organic compounds displaying biologically active and a broad spectrum of pharmaceutical drug scaffolds. (Source: RSC Publishing)
- 4-Quinolone and its derivatives have been shown to have the potential to cure and regulate various acute and chronic diseases, including pain, ischemia, immunomodulation, inflammation, malarial, bacterial infection, fungal infection, HIV, and cancer.
- For researchers, scientists, and drug development professionals, understanding the spectroscopic properties of quinolinone derivatives is crucial for their application in various fields. (Source: Benchchem)
- The compound 8-Amino-6-methoxyquinolinium 2,4-dinitrophenolate (8A6MQDNP) was synthesized and characterized using FT-IR, FT-Raman, and UV–Vis spectroscopic techniques.
- The majority of useful antibacterial agents in the quinolone class rely upon variation of peripheral substituents (mainly, C-5, C-6 and C-7 positions of quinoline ring), leaving the core essentially intact.
- Among the family of quinolones, most notable are 4-quinolones, which feature a crucial substructure that exists in a wide range of quinolones with excellent biological activities.
- Safety information for 3-chloroquinoline-6-carbonitrile, including H-statements (H302, H315, H319) and pictograms (GHS07). (Source: Sigma-Aldrich)
- ChemicalBook provides basic information for 3-Chloro-4-hydroxy-quinoline-6-carbonitrile, a tautomer of the target molecule. (Source: ChemicalBook)
- A study on the synthesis of 4-(1H-1,2,4-triazol-1-yl)quinolines by the reaction of 4-chloroquinolines with 1,2,4-triazole.
- A Co(III)-catalyzed enaminone-directed C-H coupling provides quinolones, an important heterocyclic scaffold. (Source: Organic Chemistry Portal)
- PubChem entry for 6-chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile, providing a predicted XlogP value. (Source: PubChemLite)
- 3-hydroxy-4-oxo-3,4-dihydroquinazolin-2-carboxamide derivatives are disclosed as novel inhibitors of HCV NS5B polymerase. (Source: PubMed)
- A procedure for the synthesis of 7-Chloro-4-hydroxy-3-quinolinecarboxylic acid using Dowtherm A for cyclization. (Source: Organic Syntheses Procedure)
- PubChem entry for 3-Chloroquinoline, providing hazard identification inform
- New advances in synthetic methodologies that allow rapid access to a wide variety of functionalized heterocyclic compounds are of critical importance to the medicinal chemist. (Source: RSC Publishing)
Sources
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